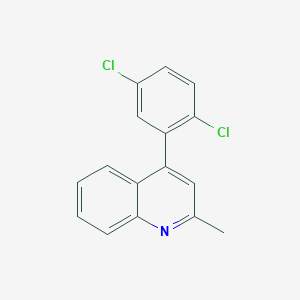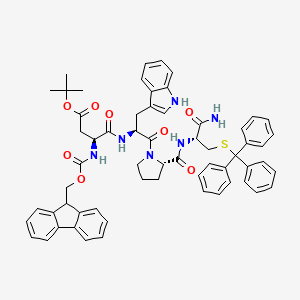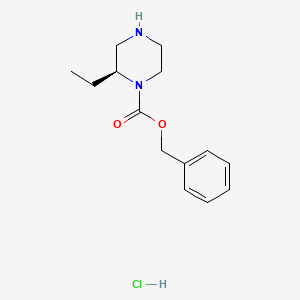
(S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl group and a benzyl carbamate (CBZ) protecting group. The hydrochloride (HCl) salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under controlled conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl bromide in the presence of a base such as sodium hydride.
Protection with CBZ Group: The benzyl carbamate (CBZ) protecting group is added through the reaction of the piperazine derivative with benzyl chloroformate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The CBZ protecting group may play a role in enhancing the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-N-CBZ-2-METHYL-PIPERAZINE-HCl: Similar structure but with a methyl group instead of an ethyl group.
(S)-1-N-CBZ-2-PROPYL-PIPERAZINE-HCl: Similar structure but with a propyl group instead of an ethyl group.
(S)-1-N-CBZ-2-BUTYL-PIPERAZINE-HCl: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
(S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the CBZ protecting group also distinguishes it from other piperazine derivatives, providing enhanced stability and solubility.
Propiedades
Número CAS |
1217612-78-6 |
|---|---|
Fórmula molecular |
C14H21ClN2O2 |
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
benzyl (2S)-2-ethylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-13-10-15-8-9-16(13)14(17)18-11-12-6-4-3-5-7-12;/h3-7,13,15H,2,8-11H2,1H3;1H/t13-;/m0./s1 |
Clave InChI |
AHUBJCSLWUMDOY-ZOWNYOTGSA-N |
SMILES isomérico |
CC[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
SMILES canónico |
CCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-((2-Chloro-4-formyl-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B11837536.png)
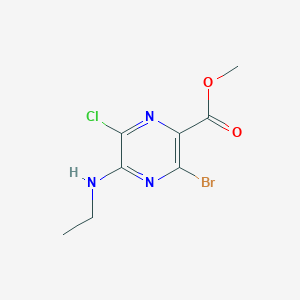


![2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one](/img/structure/B11837571.png)
![Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11837574.png)
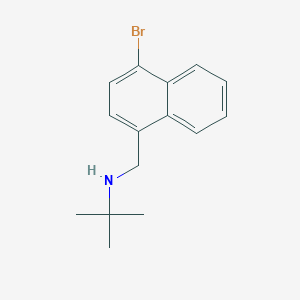


![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)
![N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837601.png)
